Chloroiodomethane-D2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloroiodomethane-D2, also known as chloro-dideuterio-iodomethane, is an organochloride compound with the molecular formula CD2ICl. It is a colorless liquid with a sweet smell and is used in various applications, including as a solvent, reagent, and reactant in chemical syntheses. This compound is a deuterated form of chloroiodomethane, where the hydrogen atoms are replaced with deuterium, making it useful in isotopic labeling studies.
Mechanism of Action
Target of Action
Chloroiodomethane-D2, also known as Chloromethyl iodide , is primarily used in organic synthesis Instead, it’s used as a reagent in chemical reactions, where it interacts with various chemical entities depending on the specific reaction .
Mode of Action
This compound is used in several types of chemical reactions. For instance, it’s used in the Simmon-Smith reaction, a type of cyclopropanation . In this reaction, this compound interacts with its targets (alkenes) to form a three-membered ring structure, cyclopropane . It’s also used in the Mannich reaction, aminomethylation, epoxidation, ring opening, and addition to terminal alkenes .
Biochemical Pathways
As a chemical reagent, this compound doesn’t participate in biochemical pathways in the same way that a drug or endogenous compound might. Instead, it’s used to facilitate chemical transformations in synthetic chemistry. The specific pathways it affects would depend on the reaction it’s being used in .
Pharmacokinetics
It’s primarily used in a laboratory setting for chemical synthesis . It’s known that deuterium substitution can affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The result of this compound’s action is the formation of new chemical compounds. For example, in the Simmon-Smith reaction, it helps form cyclopropane rings . The specific results depend on the reaction it’s being used in.
Preparation Methods
Synthetic Routes and Reaction Conditions: Chloroiodomethane-D2 can be synthesized from dichloromethane and sodium iodide in the presence of dimethylformamide (DMF) as a solvent. The reaction involves mixing sodium iodide and dichloromethane in a 2:5 weight ratio, with sodium iodide and DMF in a 1:2-2.5 weight ratio. The mixture is stirred and heated to a slow reflux, allowing the reaction to proceed isothermally for 6-8 hours .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process includes the following steps:
Synthetic Reaction: Sodium iodide, dichloromethane, and DMF are mixed and heated to reflux.
Washing: The reaction mixture is washed with hypo solution, followed by water to remove impurities.
Refining: The product is separated from dichloromethane under normal pressure and then distilled under reduced pressure to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Chloroiodomethane-D2 undergoes various chemical reactions, including:
Cyclopropanation (Simmons-Smith Reaction): It often replaces diiodomethane due to higher yields and selectivity.
Mannich Reaction: Used in aminomethylation of carbonyl compounds.
Epoxidation: Involves the formation of epoxides from alkenes.
Ring Opening: Reacts with alkenes to form ring-opened products.
Addition to Terminal Alkenes: Adds to terminal alkenes to form substituted products
Common Reagents and Conditions:
Cyclopropanation: Zinc-copper couple and alkenes.
Mannich Reaction: Formaldehyde and secondary amines.
Epoxidation: Peracids or hydrogen peroxide.
Ring Opening: Strong acids or bases.
Addition to Terminal Alkenes: Catalysts like palladium or nickel
Major Products:
Scientific Research Applications
Chloroiodomethane-D2 is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis, particularly in cyclopropanation, Mannich reaction, and epoxidation.
Biology: Used in isotopic labeling studies to trace metabolic pathways.
Medicine: Employed in pharmaceutical testing and synthesis of drug intermediates.
Industry: Utilized in the production of agrochemicals, dyestuffs, and other industrial chemicals
Comparison with Similar Compounds
- Chloromethane (CH3Cl)
- Bromochloromethane (CH2BrCl)
- Dibromochloromethane (CHBr2Cl)
- 2-Chloroethanol (C2H5ClO)
Comparison: Chloroiodomethane-D2 is unique due to its deuterium labeling, which makes it particularly useful in isotopic studies. Compared to other halomethanes, it offers higher selectivity and yields in certain reactions, such as cyclopropanation, making it a preferred choice in organic synthesis .
Properties
IUPAC Name |
chloro-dideuterio-iodomethane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2ClI/c2-1-3/h1H2/i1D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJGJQVRXEUVAFT-DICFDUPASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(Cl)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(Cl)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2ClI |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.